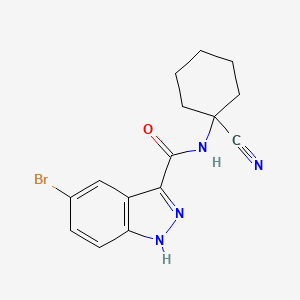

![molecular formula C22H24ClN3O2S B2463088 3-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylpiperazino)-6-methylquinoline CAS No. 866845-14-9](/img/structure/B2463088.png)

3-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylpiperazino)-6-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

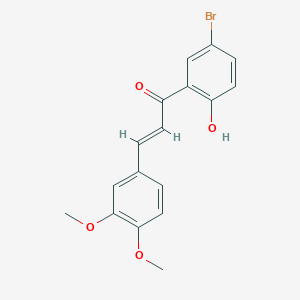

This compound is a quinoline derivative with a sulfonyl group attached to a chlorophenyl group, an ethylpiperazino group, and a methyl group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfonyl group attached to a chlorophenyl group, an ethylpiperazino group, and a methyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and ethylpiperazino groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization The compound 3-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylpiperazino)-6-methylquinoline, a member of the quinoline family, has been the subject of research for its synthesis and potential applications. The synthesis of related quinazoline derivatives involves the reaction of specific compounds like Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate and aryl isothiocyanates, leading to a series of novel compounds with varying substituents (Desai, Shihora, & Moradia, 2007). Similar processes have been employed to produce derivatives with different substituents, displaying properties suitable for further biological screening (Farag et al., 2012).

Receptor Binding Properties Quinoline derivatives have been synthesized and evaluated for their binding properties to various receptors. For instance, arylpiperazinyl-alkyl quinoline and isoquinoline derivatives have been shown to exhibit antagonistic activity at multiple postsynaptic sites, leading to significant anxiolytic and antidepressant effects in animal models (Zajdel et al., 2012). This highlights the potential of quinoline derivatives in modulating neurotransmitter systems and their implications in treating neurological disorders.

Crystal Structure and Molecular Interaction The crystal structure and molecular interaction of quinoline derivatives are of significant interest due to their implications in drug design and material science. Studies have detailed the molecular conformations, hydrogen bonding interactions, and steric effects of various quinoline derivatives, providing insights into their chemical properties and potential applications in different fields (Butcher et al., 2007).

Biological Activities The quinoline derivatives are also explored for their biological activities. For instance, chloroquinoline derivatives incorporating benzene-sulfonamide moieties have shown promising cytotoxic activity against various cancer cell lines. The activity of these compounds might be associated with the inhibition of specific enzymes involved in cell proliferation and survival (Ghorab et al., 2016). This suggests the potential of quinoline derivatives as therapeutic agents in cancer treatment.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4,4’-bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl and 4-[(4-chlorophenyl)sulfonyl]-3-nitrobenzoic acid , have been studied, but their specific targets are not clearly defined

Biochemical Pathways

Compounds with similar structures have been studied for their potential effects on various biochemical pathways

Result of Action

Compounds with similar structures have been studied for their potential antiviral activities

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2S/c1-3-25-10-12-26(13-11-25)22-19-14-16(2)4-9-20(19)24-15-21(22)29(27,28)18-7-5-17(23)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBXWZBFXYHDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2463005.png)

}acetamide](/img/structure/B2463007.png)

![2-chloro-N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)pyridine-3-carboxamide](/img/structure/B2463008.png)

![2-Methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2463013.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)

![N-cyclopentyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2463020.png)

methanone](/img/structure/B2463024.png)